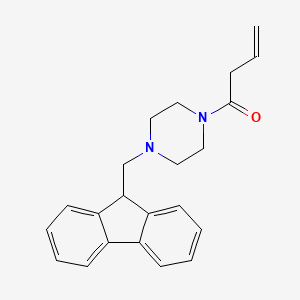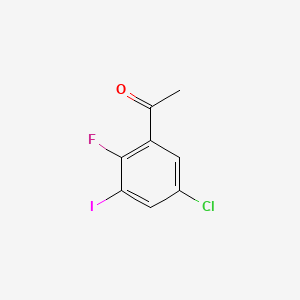
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H5ClFIO It is a derivative of ethanone, featuring a phenyl ring substituted with chlorine, fluorine, and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-fluoro-3-iodobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. The reaction conditions are carefully controlled, and the use of continuous flow reactors may be employed to enhance efficiency and safety. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
化学反应分析
Types of Reactions
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are utilized.
Major Products Formed
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
科学研究应用
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique halogen substitutions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1-(5-Fluoro-2-iodophenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(3,5-Dichloro-4-fluorophenyl)ethanone: Contains additional chlorine atoms and lacks iodine.
1-(3-Iodo-4-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom.
Uniqueness
1-(5-Chloro-2-fluoro-3-iodophenyl)ethanone is unique due to the presence of three different halogen atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
属性
分子式 |
C8H5ClFIO |
|---|---|
分子量 |
298.48 g/mol |
IUPAC 名称 |
1-(5-chloro-2-fluoro-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFIO/c1-4(12)6-2-5(9)3-7(11)8(6)10/h2-3H,1H3 |
InChI 键 |
JRZSBIRKGQNQPX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC(=C1)Cl)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


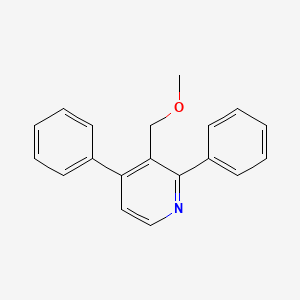

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)


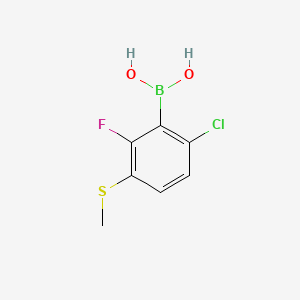
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

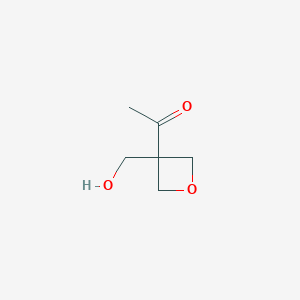

![4-Chloro-6,7-dihydro-5H-pyrimido[4,5-B][1,4]oxazine](/img/structure/B14024070.png)
